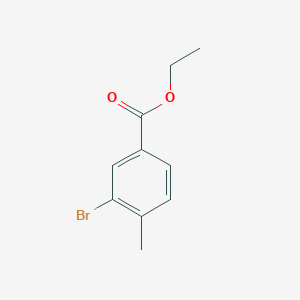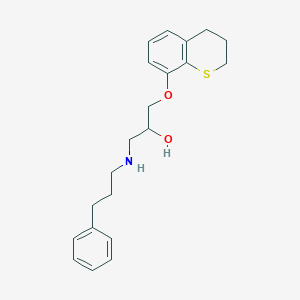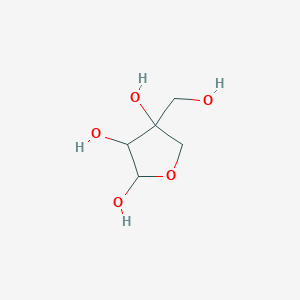
Magnesium ionophore VII
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of magnesium ionophore VII involves the reaction of diaza-18-crown-6 with adamantyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at room temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium ionophore VII primarily undergoes complexation reactions with magnesium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions: The primary reagent used with this compound is magnesium chloride, which provides the magnesium ions for complexation. The reaction conditions are typically mild, with the process occurring at room temperature in an aqueous or organic solvent .
Major Products: The major product of the reaction between this compound and magnesium chloride is a stable magnesium-ionophore complex. This complex is highly selective for magnesium ions, making it useful for various analytical and research applications .
Aplicaciones Científicas De Investigación
Magnesium ionophore VII has a wide range of applications in scientific research:
Mecanismo De Acción
Magnesium ionophore VII functions by forming a complex with magnesium ions, effectively transporting them across lipid membranes. The compound’s structure includes a lipophilic cavity that binds magnesium ions, facilitating their movement through the hydrophobic environment of the membrane . This process is essential for maintaining ion balance within cells and is critical for various biochemical and physiological functions .
Comparación Con Compuestos Similares
Magnesium ionophore VII is unique due to its high selectivity and affinity for magnesium ions. Similar compounds include:
Magnesium ionophore I: Another synthetic ionophore with a different structure but similar function.
Magnesium ionophore III: Known for its effectiveness in binding magnesium ions, though with slightly different selectivity properties.
Calcium ionophore II: While primarily selective for calcium ions, it can also interact with magnesium ions under certain conditions.
This compound stands out due to its superior selectivity and stability, making it a preferred choice for applications requiring precise magnesium ion detection and transport .
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-[16-[3-(1-adamantylamino)-3-oxopropanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVOJCDBVJUPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)CC(=O)NC56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583334 | |
| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156210-12-7 | |
| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


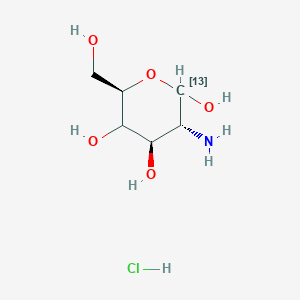
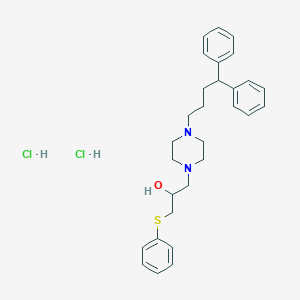
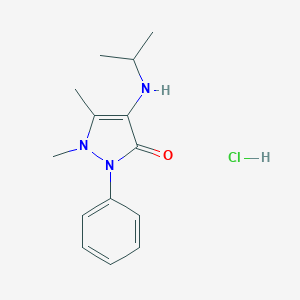
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
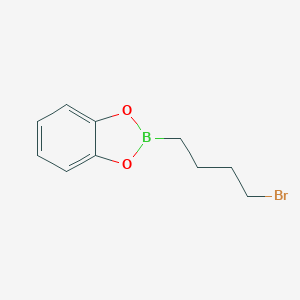

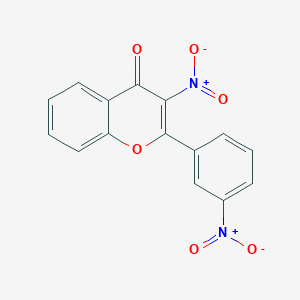
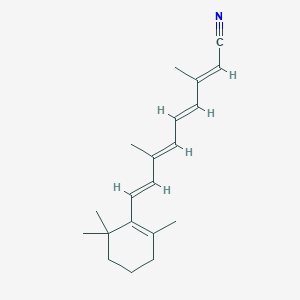
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
